1-benzyl-N-(3-ethoxybenzyl)piperidine-4-carboxamide
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Overview
Description
1-benzyl-N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an ethoxyphenylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Ethoxyphenylmethyl Group: The ethoxyphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 3-ethoxybenzyl chloride and an aluminum chloride catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using piperidine-4-carboxylic acid and an appropriate amine.
Industrial Production Methods
Industrial production of 1-benzyl-N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-benzyl-N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-benzyl-N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-benzyl-4-piperidone: A related compound with a similar piperidine ring structure but lacking the ethoxyphenylmethyl group.
1-benzyl-3-carbomethoxy-4-piperidone: Another related compound with a carbomethoxy group instead of the carboxamide group.
The uniqueness of 1-benzyl-N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C22H28N2O2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-benzyl-N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O2/c1-2-26-21-10-6-9-19(15-21)16-23-22(25)20-11-13-24(14-12-20)17-18-7-4-3-5-8-18/h3-10,15,20H,2,11-14,16-17H2,1H3,(H,23,25) |
InChI Key |
MNZUUFSEXIWJPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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